Methyl N-propanoylbenzenecarboximidate

Description

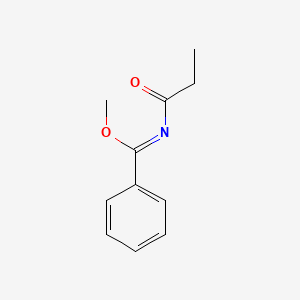

Methyl N-propanoylbenzenecarboximidate is an imidate ester characterized by the presence of a carboximidate group (O=C(NR)O-) linked to a benzene ring and a propanoyl substituent. This compound is structurally distinct from conventional esters (O=C-O-) due to its nitrogen-containing functional group, which may confer unique reactivity, stability, and applications in organic synthesis or pharmaceutical intermediates.

Properties

CAS No. |

712-66-3 |

|---|---|

Molecular Formula |

C11H13NO2 |

Molecular Weight |

191.23 g/mol |

IUPAC Name |

methyl N-propanoylbenzenecarboximidate |

InChI |

InChI=1S/C11H13NO2/c1-3-10(13)12-11(14-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3 |

InChI Key |

KTAPIDBHLXIHBG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)N=C(C1=CC=CC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl N-propanoylbenzenecarboximidate typically involves the reaction of benzenecarboximidate with methyl propanoate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography. Once the reaction is complete, the product is purified by recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions: Methyl N-propanoylbenzenecarboximidate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where a nucleophile replaces the propanoyl group.

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into amines or alcohols.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products:

Nucleophilic Substitution: The major products are substituted benzenecarboximidates.

Oxidation: The major products are carboxylic acids.

Reduction: The major products are amines or alcohols.

Scientific Research Applications

Methyl N-propanoylbenzenecarboximidate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl N-propanoylbenzenecarboximidate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved in its mechanism of action include:

Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and inhibiting enzyme activity.

Signal Transduction: It can modulate signal transduction pathways by interacting with receptors or other signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester, torulosic acid methyl ester) and methyl shikimate. While these compounds share the methyl ester moiety with Methyl N-propanoylbenzenecarboximidate, critical differences arise in their core structures and applications:

Structural and Functional Differences

Analytical Techniques

- Gas Chromatography (GC): Used for diterpenoid methyl esters in resin analysis . This compound would require similar volatility for GC but may need derivatization due to polar imidate groups.

- NMR/FTIR: Methyl shikimate was characterized via ¹H NMR, ¹³C NMR, and FTIR . For the target compound, imidate-specific peaks (e.g., C=N stretch ~1650 cm⁻¹ in FTIR) and aromatic protons in NMR would differ from diterpenoid or shikimate derivatives.

- HPLC: Applied to methyl shikimate for purity assessment . Imidates might exhibit distinct retention times due to altered polarity.

Stability and Reactivity

- Imidates are more hydrolytically sensitive than carboxylic esters due to the nucleophilic nitrogen, requiring anhydrous conditions for synthesis.

- Diterpenoid methyl esters (e.g., communic acid methyl esters) exhibit stability in plant resins, aiding ecological roles .

Research Findings and Limitations

- No direct data on this compound exists in the provided evidence, limiting quantitative comparisons.

- Inferred Properties : Based on structural analogs, its imidate group may enhance reactivity in nucleophilic acyl substitutions compared to methyl esters .

- Synthetic Challenges: Unlike diterpenoid esters (naturally abundant), the target compound likely requires multistep synthesis, similar to methyl shikimate’s isolation from natural sources .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.